molecular formula C26H30O9 B1675405 Limonilic acid CAS No. 751-49-5

Limonilic acid

Cat. No.: B1675405
CAS No.: 751-49-5
M. Wt: 486.5 g/mol
InChI Key: WCUZRQHRKOLHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Limonilic acid is a chemical compound identified as a derivative of limonin, a prominent bitter triterpenoid found in citrus fruits . It is formed through the alkaline hypoiodite treatment of limonin . The environment of the ketone group in this compound is distinct from its parent compound, limonin, which suggests different chemical properties and potential research applications . Currently, detailed information on its specific mechanisms of action, primary research applications, and biological activity is limited in the available scientific literature. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers are encouraged to consult the primary scientific literature for the most recent advancements regarding this compound.

Properties

CAS No.

751-49-5

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

IUPAC Name

2-[6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetic acid

InChI

InChI=1S/C26H30O9/c1-22(2)17-16-18(29)24(4)13(25(17,11-32-16)14(34-22)9-15(27)28)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,16-17,19-20H,5,7,9,11H2,1-4H3,(H,27,28)

InChI Key

WCUZRQHRKOLHQW-UHFFFAOYSA-N

SMILES

CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C

Canonical SMILES

CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C

Appearance

Solid powder

Other CAS No.

751-49-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Limonilic acid; 

Origin of Product

United States

Isolation and Structural Elucidation Pathways of Limonilic Acid

Natural Occurrence and Sources of Limonilic Acid Precursors

This compound is primarily synthesized from limonin (B1675406), which is an abundant triterpenoid (B12794562) found in citrus fruits vulcanchem.comresearchgate.net. Citrus fruits, including oranges, lemons, grapefruits, limes, sour oranges, and pummelos, are significant natural sources of limonoid precursors researchgate.net. Limonin is particularly enriched in citrus seeds wikipedia.org. Limonoid precursors, such as limonin A-ring lactone, are present in immature citrus fruit and undergo conversion to compounds like limonin glucoside as the fruit matures researchgate.net. Citrus processing waste, including peel, seeds, and pomace, also serves as a valuable source for the extraction of limonoids citrech.itresearchgate.net.

Extraction Methodologies for Limonoid Precursors

Various methods are employed for the extraction of limonoid precursors from natural sources. Solvent extraction is a common technique, utilizing organic solvents such as dichloromethane, ethyl acetate, acetone, methanol, ethanol, water, acetonitrile, or mixtures thereof citrech.itresearchgate.netmdpi.comresearchgate.netgoogle.com. Specific solvent extraction methods like Soxhlet extraction, often involving initial defatting with hexane (B92381) followed by extraction with ethanol, have been reported for isolating limonoid glucosides from dried grapefruit seeds google.com.

Modern extraction techniques have also been explored, including supercritical CO2 (SC-CO2) and hydrotropic extraction citrech.itmdpi.comresearchgate.net. Despite the emergence of these newer methods, solvent extraction largely remains the primary approach for limonoid extraction, particularly for industrial-scale requirements researchgate.netresearchgate.net. Flash extraction is another method that has been applied for the recovery of limonoids from Citrus sinensis seeds researchgate.net.

Characterization of this compound from Natural Sources

The characterization of this compound isolated from natural sources relies on a combination of chromatographic and spectroscopic techniques, similar to those used for other limonoids. Following extraction and initial purification steps, which often involve column chromatography (using adsorbents like silica (B1680970) gel or alumina), preparative HPLC, and flash chromatography mdpi.comresearchgate.net, the purified compound is subjected to detailed analysis.

Structural elucidation and characterization of limonoids, including this compound, are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EI MS) and Electrospray Ionization Mass Spectrometry (ESI MS), HPLC-UV, GC-MS, and LC-MS mdpi.comscielo.org.mxphytojournal.combiomedpharmajournal.org. X-ray crystallography can also be utilized to confirm the structural details of isolated compounds researchgate.net. This compound has been characterized from citrus fruit-derived ingredients cir-safety.org.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursors of Limonilic Acid

Proposed Biosynthetic Routes within Plant Systems

Limonoids, including those that can serve as precursors to limonilic acid, are synthesized in plants via the isoprenoid biosynthetic pathway, specifically originating from the mevalonate (B85504) pathway. This pathway, operating in the cytosol of plant cells, leads to the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks of terpenoids. kegg.jp These units are then condensed to form larger precursors, ultimately leading to the 30-carbon triterpene scaffold, squalene (B77637). kegg.jpfrontiersin.org

The biosynthesis of limonoids proceeds from squalene through a series of cyclization and oxidation steps. Oxidosqualene cyclases (OSCs) are key enzymes in the initial stages of triterpenoid (B12794562) biosynthesis, converting oxidosqualene into various triterpene scaffolds, which serve as precursors for limonoids. frontiersin.org These triterpene structures undergo extensive modifications, including oxidations, rearrangements, and the characteristic formation of a furan (B31954) ring. researchgate.netournarratives.netjst.go.jp While the complete biosynthetic pathway to all limonoids is still being elucidated, studies have identified key enzymatic steps involved in the formation of protolimonoid precursors and their subsequent conversion to true limonoids. ournarratives.netacs.orgacs.org this compound is primarily synthesized from limonin (B1675406), an abundant limonoid found in citrus fruits, suggesting that it is a downstream metabolite in the plant limonoid pathway or derived from transformations of limonin. vulcanchem.com

Enzymatic Transformations in Limonoid Biosynthesis Pertinent to this compound

The conversion of the core triterpene scaffold to complex limonoids involves a suite of tailoring enzymes. Cytochrome P450s (CYP450s) play significant roles in the oxidative modifications that are characteristic of limonoids, including hydroxylations, epoxidations, and lactonizations. frontiersin.orgacs.org The formation of the furan ring, a defining feature of limonoids, involves specific enzymatic transformations from their protolimonoid precursors. ournarratives.netacs.org Recent research has identified a trio of enzymes, including aldo-keto reductases (AKRs), cytochrome P450s (CYP450s), and 2-oxoglutarate dependent dioxygenases (2-OGDDs), collectively responsible for side chain cleavage and furan ring construction in true limonoids. acs.org Carboxylesterases have also been found to play a role in deprotecting late-stage intermediates, thereby boosting the efficiency of furan biosynthesis. acs.org

While the specific enzymatic steps directly converting limonin to this compound in plants are not fully detailed in the provided search results, the general enzymatic machinery involved in modifying the limonoid scaffold, including ring cleavages and oxygenation reactions, is relevant to understanding its potential plant-based formation from precursors like limonin. vulcanchem.comresearchgate.net

A summary of enzyme classes involved in limonoid biosynthesis is presented in the table below:

Enzyme ClassRole in Limonoid Biosynthesis
Oxidosqualene Cyclases (OSCs)Catalyze the cyclization of oxidosqualene to form triterpene scaffolds. frontiersin.org
Cytochrome P450s (CYP450s)Involved in oxidative modifications, including hydroxylations and epoxidations. frontiersin.orgacs.org
Aldo-keto Reductases (AKRs)Participate in the formation of the furan ring. acs.org
2-Oxoglutarate Dependent Dioxygenases (2-OGDDs)Involved in the formation of the furan ring. acs.org
CarboxylesterasesCan deprotect intermediates, enhancing furan biosynthesis. acs.org

Microbial Metabolism Leading to this compound and Related Metabolites

Microorganisms are known to metabolize limonoids, and this microbial activity can lead to the formation of various related metabolites, including this compound. Notably, this compound was first isolated as a natural metabolite from Pseudomonas species. vulcanchem.com This indicates that certain bacteria possess the enzymatic capabilities to transform limonoid structures, such as limonin, into this compound.

Several bacterial species have been shown to degrade limonin and other limonoids. For instance, Pseudomonas 329-18 can convert deoxylimonin (B7765825) to deoxylimonoic acid via deoxylimonin hydrolase. cirad.fr Other bacteria, such as Arthrobacter globiformis and Corynebacterium fascians, are also known to metabolize limonoids, sometimes utilizing them as a carbon source. cirad.fr Acinetobacter spp. have been reported to convert limonin into deoxylimonin. cirad.fr The metabolic pathways in these microorganisms involve enzymes like hydrolases and dehydrogenases that catalyze the breakdown and modification of the limonoid structure. cirad.fr The isolation of this compound from Pseudomonas species highlights the significant role that microbial metabolism can play in the natural occurrence and transformation of this compound. vulcanchem.com

Chemical Synthesis and Advanced Derivatization Strategies of Limonilic Acid

Synthesis from Limonin (B1675406) and Other Triterpenoid (B12794562) Precursors

Limonilic acid is predominantly synthesized from limonin, an abundant triterpenoid found in citrus fruits. vulcanchem.com Limonin itself is a highly oxygenated modified triterpenoid with a dense interlocking ring system consisting of seven rings and nine stereogenic centers. nih.gov The conversion of limonin to this compound involves specific chemical transformations that alter the core structure of the precursor.

Oxidative Transformation Pathways (e.g., Alkaline Hypoiodite (B1233010) Oxidation)

One of the established methods for synthesizing this compound from limonin involves oxidative transformation. A notable example is the treatment of an alkaline solution of limonin with hypoiodite. researchgate.netresearchgate.net This method is reported to yield this compound in essentially quantitative yield and represents a significant procedure for its preparation. The oxidation of limonin with alkaline hypoiodite gives this compound with the molecular formula C₂₆H₃₀O₉. researchgate.netresearchgate.net This reaction appears involves the opening of a lactone ring and the formation of a new carbocyclic ring. researchgate.net One lactone ring is opened by hydrogenolysis and the other by oxidation during this process. researchgate.net While oxidation of limonin with alkaline potassium permanganate (B83412) was also historically used, the hypoiodite method is considered more facile and higher yielding. gla.ac.uk

Reductive Interconversions to Limonin

Ring System Transformations and Scaffold Diversification Leveraging this compound

This compound serves as a key substrate for constructing a diverse range of compounds with altered and novel ring systems. nih.govresearchgate.net Its inherent reactivity, particularly the presence of a carboxylic acid and other functional groups, allows for various transformations that lead to significant scaffold diversity. vulcanchem.com These transformations have enabled access to numerous distinct scaffolds, many of which are unprecedented. vulcanchem.com

Strategies for Rearranged A- and B-Ring Systems

This compound has been specifically utilized as a key substrate for the construction of compounds featuring rearranged A and B ring systems. nih.govresearchgate.net Strategies leveraging this compound's carboxylic acid group, such as coupling with suitable amines to form amide derivatives, have been employed to build subsets of compounds with these rearranged frameworks. nih.gov Further modifications of these amide derivatives, such as through azide-alkyne cycloaddition, can lead to the creation of ring fusion analogs, further increasing the structural diversity derived from this compound. nih.gov

B-Ring Cleavage Reactions and Mechanisms (e.g., Sodium Hydroxide (B78521) Treatment)

A significant strategy for diversifying this compound involves B-ring cleavage reactions. Treatment of certain limonin derivatives, which can be related to precursors or intermediates in this compound synthesis or derivatization, with sodium hydroxide at high temperatures has been shown to induce an unusual B-ring cleavage. nih.gov This reaction can form carboxylic acid products in high yields. nih.gov The proposed mechanism for this cleavage, which requires the presence of a δ-ketone α,β-unsaturated lactone, is envisioned to occur via hydroxyl anion attack on the ketone carbonyl, followed by subsequent ring cleavage of the C7-C8 bond and olefin migrations. nih.gov The versatility of this B-ring cleavage reaction has been demonstrated through its application to ring systems derived from this compound and its amide derivatives, leading to new scaffolds. nih.govresearchgate.net

Ring Expansion Strategies (e.g., 7-membered ring systems)

Ring expansion strategies have also been applied to limonoids, including those related to this compound, to generate compounds with unexplored ring systems, such as seven-membered rings. nih.govresearchgate.net The B-ring of limonin, a direct precursor to this compound, presents an opportunity for such expansions. nih.govresearchgate.net While attempts to generate seven-membered ring derivatives via reactions like the Schmidt reaction have sometimes resulted in degradation, the potential for constructing these medicinally important frameworks from limonoid scaffolds like this compound is recognized. nih.govresearchgate.netrsc.org Ring expansion can occur through various mechanisms, including those involving migration to an exocyclic group or the opening of a bicyclic system. wikipedia.org The construction of medium-sized rings, including seven-membered rings, through ring expansion strategies is an active area of research in organic chemistry due to their presence in diverse bioactive natural products and their challenging synthesis via direct cyclization methods. rsc.orgillinois.eduvanderbilt.eduuni-goettingen.de

Specific Chemical Modifications and Functionalization of this compound

This compound's inherent reactivity allows for various specific chemical modifications, enabling the generation of diverse derivatives with potentially altered properties. vulcanchem.com These transformations often target specific functional groups and ring systems within the this compound scaffold.

E-Ring Modification through Ozonolysis and Polarity Enhancement

The furan (B31954) ring attached to the D-ring of this compound, often referred to as the E-ring, can be selectively modified. Ozonolysis of the furan moiety is a key reaction used to achieve this modification. vulcanchem.comnih.gov This oxidative cleavage process generates a dihydroxy ketone derivative. vulcanchem.comnih.gov The formation of this highly oxygenated product likely proceeds via an α-ketoacid intermediate that subsequently converts to the dihydroxy analog. nih.gov This transformation is significant as it leads to derivatives with enhanced polarity compared to the parent compound. vulcanchem.comnih.gov

Carboxylic Acid Coupling Reactions (e.g., Amide Derivatives)

This compound possesses a carboxylic acid functional group that is amenable to coupling reactions. A common and valuable transformation is the coupling of this carboxylic acid with amines to yield amide derivatives. vulcanchem.comnih.gov This type of reaction is widely used in medicinal chemistry and drug discovery due to the prevalence of amide bonds in bioactive molecules. hepatochem.comgrowingscience.com The coupling typically involves activating the carboxylic acid to facilitate its reaction with the amine. hepatochem.comgrowingscience.com Various coupling reagents and protocols have been developed for this purpose, including those utilizing reagents like HATU, EDC, and DMAP, often in the presence of additives like HOBt. growingscience.comnih.govfrontiersin.org For instance, coupling of this compound with suitable amines has been shown to produce amide analogs with improved pharmacokinetic properties. vulcanchem.com

Azide-Alkyne Cycloaddition for Novel Ring Fusions

The azide-alkyne cycloaddition, a prominent "click chemistry" reaction, can be employed to modify this compound derivatives and construct novel ring systems. mdpi.comorganic-chemistry.org This reaction involves the joining of an azide (B81097) group and an alkyne group to form a 1,2,3-triazole ring. mdpi.comorganic-chemistry.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method that regioselectively yields 1,4-disubstituted 1,2,3-triazoles under mild conditions. mdpi.comnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is another approach that can be used, particularly in biological contexts where copper ions might be toxic. mdpi.comnih.gov By incorporating azide or alkyne functionalities into this compound derivatives, this cycloaddition can be leveraged to build new ring fusions, expanding the structural diversity of compounds derived from the limonoid scaffold. nih.gov

Methyl Ketone Formation and Subsequent Transformations

While the provided text does not explicitly detail the formation of a methyl ketone on this compound itself, it discusses methyl ketone formation from carboxylic acids in a broader chemical context. sjf.educsic.esresearchgate.net Methyl ketones can be formed from carboxylic acids through reactions like ketonic decarboxylation or reketonization. sjf.educsic.es The haloform reaction is a known method for converting methyl ketones into carboxylic acids. researchgate.net Given that this compound is a carboxylic acid, this suggests potential strategies for interconverting these functional groups or introducing methyl ketone moieties at other positions through multi-step synthesis, followed by further transformations. Subsequent transformations of methyl ketones can include various reactions depending on the desired product, such as oxidation, reduction, or carbon-carbon bond formation reactions.

Complexity-to-Diversity (CtD) Approach in this compound Scaffold Generation

The Complexity-to-Diversity (CtD) approach is a strategy that utilizes complex natural products, such as this compound, as starting materials for the synthesis of diverse molecular scaffolds. nih.govresearchgate.net Unlike traditional synthesis that builds complexity from simpler precursors, CtD exploits the inherent structural complexity of natural products to generate a collection of related but distinct scaffolds. nih.govresearchgate.net This approach involves designing transformations that selectively modify certain parts of the natural product structure while retaining others, leading to unprecedented structures that are likely to maintain the biological relevance of the parent natural product. nih.gov

This compound has served as a key substrate in applying the CtD strategy to generate a subset of compounds with rearranged A and B ring systems. nih.gov This approach leverages this compound's complex polycyclic framework and functional groups to enable systematic ring-distortion reactions. vulcanchem.comresearchgate.net These transformations can include novel ring cleavage, rearrangements, and cyclizations. researchgate.net Through the CtD approach, leveraging this compound's reactivity, access to a significant number of distinct scaffolds, including many that are unprecedented in chemical literature, has been achieved. vulcanchem.com This strategy is valuable for populating unexplored chemical space and generating architecturally complex molecules for potential drug discovery efforts. researchgate.netresearchgate.net

Table: Summary of Key Chemical Modifications and Strategies Applied to this compound

Modification/StrategyDescriptionOutcome/PurposeRelevant Section
E-Ring Modification (Ozonolysis)Oxidative cleavage of the furan ring. vulcanchem.comnih.govGenerates dihydroxy ketone, enhances polarity. vulcanchem.comnih.gov4.3.1
Carboxylic Acid Coupling (Amide Formation)Reaction with amines. vulcanchem.comnih.govForms amide derivatives, potential for improved pharmacokinetics. vulcanchem.com4.3.2
Azide-Alkyne CycloadditionJoining of azide and alkyne functionalities. mdpi.comorganic-chemistry.orgCreates novel ring fusions (1,2,3-triazole). nih.gov4.3.3
Complexity-to-Diversity (CtD) ApproachUtilizing this compound as a starting material for scaffold generation. nih.govresearchgate.netGenerates diverse and often unprecedented molecular scaffolds via ring distortion. vulcanchem.comnih.govresearchgate.net4.4

Table: Scaffold Diversity Generated from this compound using CtD

Total Distinct Scaffolds GeneratedUnprecedented Scaffolds
52 vulcanchem.com36 vulcanchem.com

Analytical Methodologies for Limonilic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography plays a vital role in separating Limonilic acid and its derivatives from other co-existing compounds in a sample matrix. Various chromatographic methods offer different advantages in terms of resolution, sensitivity, and applicability to different sample types.

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid technique used for the separation and preliminary identification of organic acids. TLC can be applied for the analysis of organic acids in various extracts, including plant samples. The principle involves the differential migration of compounds based on their polarity and interaction with the stationary phase (the thin layer) and the mobile phase (the solvent system). Visualization is typically achieved using UV light or specific spray reagents that react with organic acids. While primarily a qualitative or semi-quantitative method, TLC is valuable for screening samples, monitoring reaction progress, and optimizing solvent systems for other chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, identification, and quantification of organic acids. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex samples. Various stationary phases (e.g., reversed-phase, ion-exchange) and mobile phases (typically aqueous or organic solvents, often with pH adjustment) can be employed depending on the specific properties of the organic acids being analyzed. Detection is commonly performed using UV-Vis detectors, although refractive index detectors or conductivity detectors can also be used. HPLC methods have been developed and applied for the analysis of organic acids in diverse matrices such as citrus fruits, food products, wine, and plant samples.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. LC/MS is particularly valuable for the comprehensive profiling and identification of organic acids and their derivatives in complex samples. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the separated compounds, enabling their structural elucidation and confirmation. LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity by providing additional fragmentation data. This technique is widely used for analyzing organic acids in food, biological samples, and other complex matrices, making it highly applicable for the detailed analysis of this compound and its metabolic or degradation products.

Theoretical and Computational Studies on Limonilic Acid

Computational Analysis of Novel Scaffolds Generated from Limonilic Acid

Computational analysis has been applied to study the diversity of molecular scaffolds that can be generated starting from limonin (B1675406), which includes this compound as a key intermediate. vulcanchem.comresearchgate.netresearchgate.net One study involving the alteration of limonin's heptacyclic core ring system through synthetic sequences, including reactions utilizing this compound, resulted in a collection of 98 compounds. researchgate.netresearchgate.net Computational analysis revealed that these compounds encompassed 52 different scaffolds or ring systems, with 36 of these being previously unprecedented. researchgate.netresearchgate.net This highlights the utility of computational methods in assessing the structural novelty and diversity achievable through chemical transformations of natural products like limonin and its derivatives such as this compound. researchgate.netresearchgate.netbiosolveit.de

Structural Conformation and Energetic Landscape Predictions

Computational chemistry techniques are employed to predict the preferred three-dimensional arrangements (conformations) of molecules and to map their energetic landscapes. rsc.orgbiorxiv.org The energetic landscape describes how the energy of a molecule changes as its structure changes, revealing stable conformations (energy minima) and the energy barriers between them. rsc.orgbiorxiv.org While specific detailed studies on the conformational analysis and energetic landscape predictions solely focused on this compound were not extensively found in the search results, computational methods like molecular dynamics simulations and quantum mechanical calculations are standard approaches used for such investigations on complex organic molecules. bioduro.commdpi.com These methods can help understand the flexibility of this compound's polycyclic structure and the relative stabilities of its different possible shapes. bioduro.com

Modeling of Reaction Pathways and Mechanism Elucidation

Computational modeling is a powerful technique for investigating chemical reaction pathways and elucidating reaction mechanisms. nih.govnih.govresearchgate.net By simulating how molecules interact and transform, computational methods can predict transition states, activation energies, and the sequence of elementary steps involved in a reaction. nih.govnih.gov this compound has been identified as a key substrate in reactions leading to rearranged A- and B-ring systems. vulcanchem.com While detailed computational modeling studies specifically focused on the reaction pathways and mechanisms of this compound transformations were not prominently featured in the search results, the general application of computational methods, such as density functional theory (DFT) and molecular dynamics, is well-established for studying reaction mechanisms in organic chemistry. mdpi.commdpi.cometsu.edu These methods can provide insights into the feasibility and selectivity of reactions involving this compound, such as ring cleavage, rearrangements, and cyclizations, by calculating the energetics of intermediates and transition states. researchgate.netnih.govnih.govocr.org.uk

Advanced Research Applications and Future Directions in Limonilic Acid Chemistry

Limonilic Acid as a Template for Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a drug discovery strategy that utilizes small, low-molecular-weight compounds (fragments) as starting points for developing potent and selective drug candidates. openaccessjournals.comazolifesciences.com this compound's scaffold diversity positions it as a valuable template for FBDD. vulcanchem.com Fragments are typically smaller than 300 Daltons and are chosen for their ability to bind to a target protein with high affinity, even if the initial binding is weak. openaccessjournals.comazolifesciences.comfrontiersin.org These fragments serve as building blocks that can be grown, linked, or merged to create larger molecules with improved binding affinity and selectivity. azolifesciences.comproteopedia.org The exploration of this compound in FBDD leverages its unique structural elements to identify novel interactions with biological targets, potentially leading to the discovery of new therapeutic agents. vulcanchem.comresearchgate.net

Optimization of Synthetic Routes for Scalability and Efficiency

The efficient and scalable synthesis of this compound and its derivatives is crucial for their broader application in research and potential commercialization. Current synthetic pathways often originate from limonin (B1675406), an abundant triterpenoid (B12794562) found in citrus fruits. vulcanchem.com Optimization efforts focus on improving yields and developing more efficient reaction conditions. vulcanchem.com Noteworthy reactions in the synthesis of this compound derivatives include B-ring cleavage and E-ring modification. vulcanchem.com B-ring cleavage, for instance, can be achieved by treating limonin with sodium hydroxide (B78521) at elevated temperatures, yielding a carboxylic acid derivative in high yield. vulcanchem.com E-ring modification, such as ozonolysis of the furan (B31954) moiety, generates precursors for derivatives with altered properties. vulcanchem.com

Exploration of this compound Derivatives for Agricultural Applications (e.g., Pesticide Development)

Limonoids, the parent class of compounds to which this compound belongs, are known to exhibit insecticidal properties. vulcanchem.comresearchgate.net This has led to the exploration of this compound derivatives as potential eco-friendly pesticides. vulcanchem.commdpi.com Preliminary studies have indicated that this compound derivatives can show larvicidal activity against certain insect species. vulcanchem.com The structural diversity that can be achieved through modifications of the this compound scaffold allows for the synthesis of derivatives with potentially enhanced or altered pesticidal activities. vulcanchem.comresearchgate.net Research in this area focuses on identifying derivatives with potent activity against agricultural pests while minimizing environmental impact. mdpi.com

This compound as a Building Block for the Total Synthesis of Intact Limonoids

While this compound is itself a degraded limonoid, it also serves as a valuable building block for the total synthesis of more complex, intact limonoid structures. researchgate.netresearchgate.net Degraded limonoids have attracted attention not only for their intrinsic bioactivity but also for their utility as starting materials for constructing the intricate polycyclic frameworks characteristic of intact limonoids. researchgate.netresearchgate.net Research in this area involves leveraging the functional groups and stereochemistry of this compound in convergent synthetic strategies to assemble the complete carbon skeleton and introduce the necessary functionalities of target limonoids. nih.govbeilstein-journals.org This approach allows for the creation of both naturally occurring and novel limonoid analogs for biological evaluation. researchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for producing Limonilic acid, and what critical parameters ensure reproducibility?

this compound (C₂₆H₃₀O₉) is synthesized via two primary methods:

  • Hypoiodite oxidation : Treating limonin in alkaline solution with hypoiodite achieves near-quantitative yields. Critical parameters include maintaining pH >10 and controlled temperature (25–40°C) to avoid side reactions .
  • Potassium permanganate oxidation : Requires alkaline conditions (e.g., KOH/ethanol) but is less efficient due to overoxidation risks. Precise stoichiometric control of KMnO₄ is essential . Methodological guidance: Document reagent purity, reaction time, and temperature in supplementary materials. For reproducibility, include step-by-step protocols with safety margins for pH and oxidizing agent concentrations .

Q. How should researchers validate the structural identity and purity of this compound in synthetic workflows?

  • Structural confirmation : Combine ¹H/¹³C NMR to assign functional groups (e.g., carboxylic acid protons at δ 10–12 ppm) and compare with published spectra . X-ray crystallography is recommended for novel derivatives.
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–260 nm. Purity thresholds >95% are standard for biological assays . Data handling: Tabulate spectral peaks (e.g., NMR shifts, HPLC retention times) alongside reference data in supplementary tables .

Q. What experimental strategies address challenges in stereochemical analysis of this compound derivatives?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic modifiers to resolve enantiomers.
  • Dynamic NMR : Probe diastereomeric interactions in variable-temperature NMR experiments to assign configurations . Case example: The dithioketal derivative (LVI) required IR and NOESY correlations to confirm sulfur-induced conformational changes .

Q. How should researchers design multi-step transformations of this compound while minimizing side reactions?

  • Reaction optimization : Employ design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) for steps like ketone reduction. Lithium amalgam reduction to limonin requires anhydrous conditions and incremental reagent addition to avoid exothermic runaway .
  • Byproduct tracking : Use LC-MS to identify intermediates and adjust quenching protocols (e.g., rapid acidification post-oxidation) .

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Limonilic acid

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